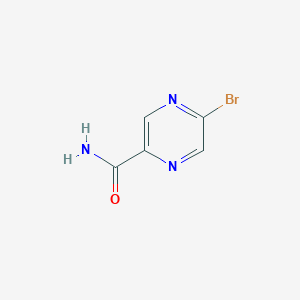
5-Bromopyrazine-2-carboxamide
Übersicht
Beschreibung
5-Bromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4BrN3O . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromopyrazine-2-carboxamide consists of a pyrazine ring substituted at the 2nd position with a carboxamide group and at the 5th position with a bromine atom . The molecular weight of this compound is 202.01 .Physical And Chemical Properties Analysis
5-Bromopyrazine-2-carboxamide is a solid substance . It should be stored at 4°C in a sealed container, away from moisture .Wissenschaftliche Forschungsanwendungen
Synthesis of Pteridines and Pyrazolopyrimidines
5-Bromopyrazine-2-carboxamide and its derivatives serve as key intermediates in the synthesis of pteridines and pyrazolopyrimidines. These compounds are crucial for the development of pharmaceuticals and agrochemicals. For instance, the conversion of 5-bromo derivatives into various pteridin-4-ones and pyrazolopyrimidines through methods like heating with ortho esters or amides, and formation of 2,N-acyl derivatives, highlights the versatility of 5-Bromopyrazine-2-carboxamide in synthetic chemistry (Albert, 1979).
Anticancer and Anti-inflammatory Agents
The compound's derivatives have been explored for their potential as anticancer and anti-inflammatory agents. Novel syntheses of pyrazolopyrimidines derivatives have shown promise in cytotoxic studies against cancer cells and in inhibiting 5-lipoxygenase, an enzyme associated with inflammation and asthma. This illustrates the therapeutic potential of 5-Bromopyrazine-2-carboxamide derivatives in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
Bioconversion and Environmental Applications
5-Bromopyrazine-2-carboxamide derivatives have also found applications in environmental science, particularly in bioconversion processes. For example, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. showcases the environmental benefits of using microbial processes to synthesize complex organic compounds from simpler ones. This process has implications for sustainable chemistry and the production of new antituberculous agents (Wieser et al., 1997).
Corrosion Inhibition
The derivatives of 5-Bromopyrazine-2-carboxamide have been studied for their potential as corrosion inhibitors, an important application in materials science. Computational chemistry using density functional theory (DFT) and molecular dynamics (MD) simulation has been employed to investigate their effectiveness in preventing corrosion, highlighting their potential utility in protecting metal surfaces and extending the lifespan of industrial materials (Saha et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Like many other carboxamide derivatives, it is possible that 5-bromopyrazine-2-carboxamide may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
The biochemical pathways affected by 5-Bromopyrazine-2-carboxamide are currently unknown
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, suggest that it may have good oral bioavailability .
Eigenschaften
IUPAC Name |
5-bromopyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYIBXFRPKKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrazine-2-carboxamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

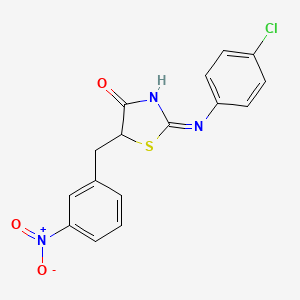

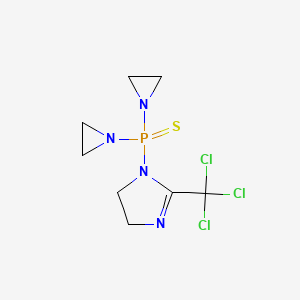


![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2688670.png)
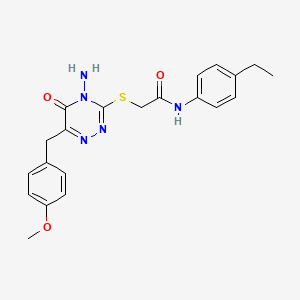
![2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine](/img/structure/B2688673.png)
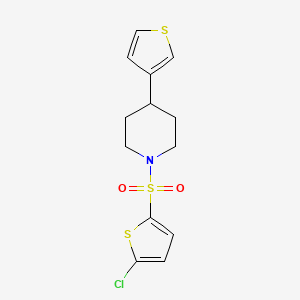
![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)
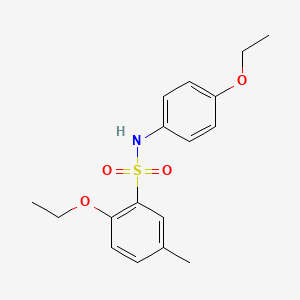
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2688680.png)
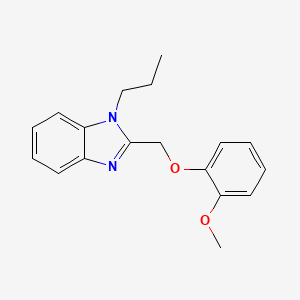
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2688684.png)